An In-Depth Technical Guide to HS-Peg7-CH2CH2NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-Depth Technical Guide to HS-Peg7-CH2CH2NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS-Peg7-CH2CH2NH2, also known as Thiol-PEG7-amine, is a versatile heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation applications. Its unique structure, featuring a thiol (-SH) group at one end and a primary amine (-NH2) group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols related to HS-Peg7-CH2CH2NH2, with a particular focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.
Introduction
HS-Peg7-CH2CH2NH2 is a specialized chemical tool designed for covalent linkage of two different molecules. The thiol group offers a reactive site for conjugation to maleimides, sulfhydryls, and noble metal surfaces like gold, while the primary amine group readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The hydrophilic PEG7 spacer enhances the solubility and bioavailability of the resulting conjugate, making it an ideal component in the development of targeted therapeutics and diagnostic agents.[1][2][3] Its principal application lies in the construction of PROTACs, where it serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, thereby inducing targeted protein degradation.[4]
Chemical and Physical Properties
A summary of the key quantitative data for HS-Peg7-CH2CH2NH2 is presented in Table 1. While specific solubility and stability data for this exact molecule are not extensively published, general properties of similar PEG linkers are provided as a reference.
Table 1: Quantitative Data for HS-Peg7-CH2CH2NH2
| Property | Value | Reference |
| Synonyms | Thiol-PEG7-amine | [4] |
| Molecular Formula | C16H35NO7S | N/A |
| Molecular Weight | 385.52 g/mol | N/A |
| Appearance | Colorless liquid or oil | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | General PEG properties |
| Stability | Thiol group is susceptible to oxidation. Store under inert gas at low temperatures. Amine group is generally stable. | General thiol properties |
| Storage Conditions | Store at -20°C, protected from light and moisture. | N/A |
Applications
The heterobifunctional nature of HS-Peg7-CH2CH2NH2 makes it a valuable tool in a variety of applications:
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PROTAC Synthesis: As a flexible linker, it connects the two active moieties of a PROTAC, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the PEG7 chain are critical for optimizing the geometry and stability of this complex, which ultimately determines the efficiency of target protein degradation.
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Bioconjugation: It is used to link proteins, peptides, antibodies, and other biomolecules to various substrates, including surfaces, nanoparticles, and other proteins. For example, the thiol group can be used to attach the linker to a gold nanoparticle, while the amine group can be conjugated to a targeting antibody.
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Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their solubility, stability, and circulation half-life.
Experimental Protocols
This section provides detailed methodologies for key experiments involving HS-Peg7-CH2CH2NH2.
Quantification of Thiol Groups using Ellman's Reagent
This protocol allows for the determination of the concentration of free thiol groups in a solution of HS-Peg7-CH2CH2NH2.
Materials:
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Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
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Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
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Cysteine hydrochloride (for standard curve)
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HS-Peg7-CH2CH2NH2 sample
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UV-Vis Spectrophotometer
Procedure:
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Prepare a 4 mg/mL Ellman's Reagent solution in the Reaction Buffer.
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Prepare a standard curve using known concentrations of cysteine hydrochloride in the Reaction Buffer.
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To 50 µL of each standard and the HS-Peg7-CH2CH2NH2 sample , add 2.5 mL of the Reaction Buffer.
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Add 200 µL of the Ellman's Reagent solution to each tube.
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Incubate at room temperature for 15 minutes.
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Measure the absorbance at 412 nm using a spectrophotometer.
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Calculate the thiol concentration of the sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
Quantification of Primary Amine Groups using the Ninhydrin Assay
This protocol is used to determine the concentration of primary amine groups in a solution of HS-Peg7-CH2CH2NH2.
Materials:
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Ninhydrin Reagent (0.2% in ethanol or DMSO)
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Reaction Buffer: Phosphate buffered saline (PBS), pH 7.4
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Glycine (for standard curve)
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HS-Peg7-CH2CH2NH2 sample
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Heating block or water bath
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UV-Vis Spectrophotometer
Procedure:
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Prepare a standard curve with known concentrations of glycine in the Reaction Buffer.
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In separate test tubes, add 1 mL of each standard and the HS-Peg7-CH2CH2NH2 sample.
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Add 0.5 mL of the Ninhydrin Reagent to each tube and mix well.
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Heat the tubes at 95-100°C for 5-10 minutes. A purple color will develop.
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Cool the tubes to room temperature.
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Add 5 mL of 50% ethanol to each tube and mix.
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Measure the absorbance at 570 nm using a spectrophotometer.
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Determine the amine concentration of the sample by comparing its absorbance to the standard curve.
General Protocol for Antibody Conjugation
This protocol describes the conjugation of a molecule containing a maleimide group to an antibody via the thiol group of HS-Peg7-CH2CH2NH2, and subsequently conjugating a molecule with an activated carboxyl group to the amine end of the linker.
Materials:
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Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
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HS-Peg7-CH2CH2NH2
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Maleimide-functionalized molecule
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NHS-ester functionalized molecule
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Reducing agent (e.g., TCEP) (optional, if antibody disulfides need to be reduced)
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Quenching reagent (e.g., free cysteine or glycine)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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(Optional) Antibody Reduction: If targeting native disulfide bonds, treat the antibody with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to generate free thiols. Purify the reduced antibody using a desalting column.
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Thiol-Maleimide Conjugation:
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Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Add a 10-20 fold molar excess of the maleimide solution to the (reduced) antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Linker Attachment:
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Add a molar excess of HS-Peg7-CH2CH2NH2 to the maleimide-conjugated antibody.
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Incubate for 1-2 hours at room temperature.
-
-
Amine-NHS Ester Conjugation:
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Dissolve the NHS-ester functionalized molecule in a suitable solvent (e.g., DMSO).
-
Add a molar excess of the NHS-ester solution to the antibody-linker conjugate.
-
Adjust the pH of the reaction to 8.0-8.5.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add a quenching reagent (e.g., 100 mM glycine) to stop the reaction.
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Purification: Purify the final antibody conjugate using size-exclusion chromatography to remove excess reagents.
Solid-Phase Synthesis of a PROTAC
This protocol outlines a general workflow for the solid-phase synthesis of a PROTAC using HS-Peg7-CH2CH2NH2.
Materials:
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Solid support resin (e.g., Wang resin)
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E3 ligase ligand with a carboxylic acid handle
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Target protein ligand with a reactive group for the thiol (e.g., maleimide)
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HS-Peg7-CH2CH2NH2
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Coupling reagents (e.g., HATU, DIPEA)
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Deprotection reagents (e.g., TFA)
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Solvents (DMF, DCM)
Procedure:
-
Immobilization of E3 Ligase Ligand:
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Swell the resin in DMF.
-
Couple the E3 ligase ligand to the resin using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Wash the resin extensively with DMF and DCM.
-
-
Linker Coupling:
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To the resin-bound E3 ligase ligand, add a solution of HS-Peg7-CH2CH2NH2 and coupling reagents.
-
Allow the reaction to proceed until completion.
-
Wash the resin.
-
-
Target Protein Ligand Coupling:
-
Add the maleimide-functionalized target protein ligand to the resin.
-
Allow the thiol-maleimide reaction to proceed.
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Wash the resin.
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-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA) to release the PROTAC.
-
-
Purification: Purify the crude PROTAC using preparative HPLC.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the HS-Peg7-CH2CH2NH2 linker in facilitating the formation of the ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Antibody Conjugation
This diagram outlines the key steps in a typical antibody conjugation experiment using HS-Peg7-CH2CH2NH2.
Caption: Workflow for antibody conjugation.
Logical Relationship: Heterobifunctional Reactivity
This diagram illustrates the orthogonal reactivity of the thiol and amine functional groups of HS-Peg7-CH2CH2NH2.
Caption: Orthogonal reactivity of HS-Peg7-CH2CH2NH2.
Conclusion
HS-Peg7-CH2CH2NH2 is a powerful and versatile tool for researchers in drug discovery and biotechnology. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties imparted by the PEG spacer make it an essential component in the development of sophisticated bioconjugates and targeted therapeutics like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory, enabling the advancement of innovative scientific research.
